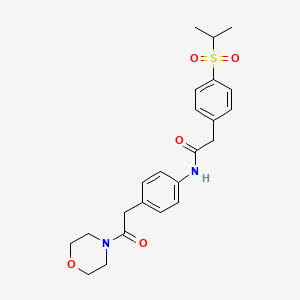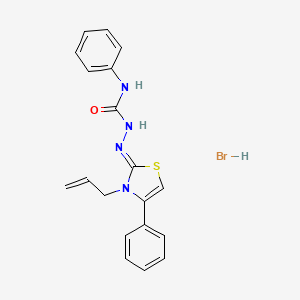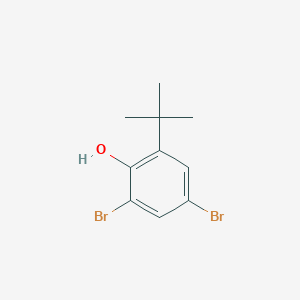
2,4-Dibromo-6-tert-butylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-tert-butylphenol is an organic compound with the molecular formula C₁₀H₁₂Br₂O. It is a brominated phenol derivative characterized by the presence of two bromine atoms and a tert-butyl group attached to a phenolic ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
2,4-Dibromo-6-tert-butylphenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other brominated compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly for its antimicrobial properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
2,4-Di-tert-butylphenol, a related compound, has been found to induce adipogenesis in human mesenchymal stem cells by activating retinoid X receptors . Another study indicates that 2,4-DTBP could destroy the cell wall, cell membrane, and cellular redox homeostasis of U. virens, ultimately resulting in fungal cell death .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-tert-butylphenol typically involves the bromination of 6-tert-butylphenol. The reaction is carried out using bromine (Br₂) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the desired product is obtained.
化学反応の分析
Types of Reactions
2,4-Dibromo-6-tert-butylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The phenolic group can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenol or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or amines, and the reactions are typically carried out in aqueous or organic solvents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenols or amines.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include the corresponding phenol or other reduced derivatives.
類似化合物との比較
Similar Compounds
2,4-Di-tert-butylphenol: Similar in structure but lacks bromine atoms.
2,6-Dibromo-4-tert-butylphenol: Similar bromination pattern but different positioning of the tert-butyl group.
4-tert-Butylphenol: Lacks bromine atoms and has a different substitution pattern.
Uniqueness
2,4-Dibromo-6-tert-butylphenol is unique due to the specific positioning of the bromine atoms and the tert-butyl group on the phenolic ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
2,4-dibromo-6-tert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSURDFVRHGKTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2824267.png)
![2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide](/img/structure/B2824271.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2824273.png)
![(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2824275.png)
![ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate](/img/structure/B2824276.png)
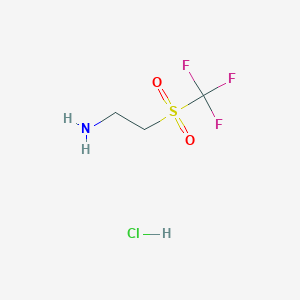
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2824279.png)
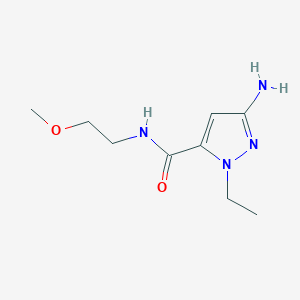
![2-{[3-cyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2824283.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid](/img/structure/B2824285.png)

